1,3-Dicyclohexyl-imidazolium chloride
Overview
Description
1,3-Dicyclohexyl-imidazolium chloride is an organic compound with the molecular formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazolium ring. This compound is notable for its applications in various fields, including catalysis and materials science.
Mechanism of Action
Target of Action
1,3-Dicyclohexyl-imidazolium chloride is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes .
Mode of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It can be used in the synthesis of aromatic compounds and in nucleophilic substitution reactions in organic chemistry .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reactions it is used to catalyze. In general, it can influence the pathways involved in the synthesis of aromatic compounds and nucleophilic substitution reactions .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the chemical reactions it catalyzes. By facilitating these reactions, it can influence the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under inert atmosphere and room temperature conditions . Additionally, its solubility in water and organic solvents like ethanol, acetone, and dichloromethane can also affect its action .
Biochemical Analysis
Biochemical Properties
It is known to be used as a catalyst in organic synthesis This suggests that it may interact with various enzymes, proteins, and other biomolecules to facilitate biochemical reactions
Molecular Mechanism
It is known to act as a catalyst in organic synthesis , suggesting that it may interact with biomolecules at the molecular level to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclohexyl-imidazolium chloride can be synthesized through the alkylation of imidazole with cyclohexyl halides. A common method involves the reaction of imidazole with cyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the imidazolium salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-imidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield a variety of alkylated imidazolium salts, while oxidation reactions may produce imidazolium oxides.
Scientific Research Applications
1,3-Dicyclohexyl-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of ionic liquids, which are employed as solvents and catalysts in green chemistry applications.
Comparison with Similar Compounds
1,3-Dicyclohexyl-imidazolium chloride can be compared with other imidazolium salts such as:
1,3-Dimethyl-imidazolium chloride: This compound is less bulky and may have different solubility and reactivity profiles.
1,3-Diethyl-imidazolium chloride: Similar in structure but with ethyl groups instead of cyclohexyl groups, leading to different physical and chemical properties.
1,3-Dibutyl-imidazolium chloride: The longer alkyl chains can influence the compound’s hydrophobicity and interaction with other molecules.
The uniqueness of this compound lies in its bulky cyclohexyl groups, which can provide steric hindrance and influence the compound’s reactivity and interactions in various applications.
Properties
IUPAC Name |
1,3-dicyclohexylimidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-15H,1-10H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKDKOHHMKJAY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449781 | |
Record name | 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181422-72-0 | |
Record name | 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dicyclohexylimidazolium Chloride (This product is only available for selling domestically in Japan) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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